

# Application Notes and Protocols: N-Nervonoyl-D-erythro-sphingosylphosphorylcholine in Lipidomics

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## Compound of Interest

Compound Name: *N-Nervonoyl-D-erythro-sphingosylphosphorylcholine*

Cat. No.: B571635

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## Introduction

**N-Nervonoyl-D-erythro-sphingosylphosphorylcholine**, a specific molecular species of sphingomyelin (SM), is a critical component in the field of lipidomics. Sphingomyelins are a class of sphingolipids found in animal cell membranes, particularly abundant in the myelin sheath of nerve cells.[1][2] Structurally, **N-Nervonoyl-D-erythro-sphingosylphosphorylcholine** consists of a phosphocholine head group, a sphingosine backbone, and a nervonic acid (C24:1) N-acyl chain.

In lipidomics, particularly in mass spectrometry-based analyses, accurate quantification of lipid species is paramount. Due to variations in sample extraction efficiency and ionization response between different lipid molecules, the use of internal standards is essential for reliable quantification. **N-Nervonoyl-D-erythro-sphingosylphosphorylcholine**, or its stable isotope-labeled counterpart, serves as an excellent internal standard for the quantification of various sphingomyelin species in complex biological samples.[3][4] Its unique long acyl chain allows it to be distinguished from many endogenous sphingomyelins, ensuring that the standard does not interfere with the measurement of native analytes.

These application notes provide detailed protocols for the use of **N-Nervonoyl-D-erythro-sphingosylphosphorylcholine** as an internal standard in a typical lipidomics workflow, from

sample preparation to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

## Core Application: Internal Standard for Sphingomyelin Quantification

The primary application of **N-Nervonoyl-D-erythro-sphingosylphosphorylcholine** is to serve as an internal standard (IS) in quantitative lipidomics. By adding a known quantity of the IS to a sample prior to lipid extraction, one can account for analyte loss during sample processing and normalize for variations in instrument response. This allows for the accurate determination of the absolute or relative abundance of other sphingomyelin species in the sample. The quantification is typically performed using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.<sup>[3][5]</sup>

Table 1: Physicochemical Properties of **N-Nervonoyl-D-erythro-sphingosylphosphorylcholine**

Property	Value
Molecular Formula	C <sub>47</sub> H <sub>93</sub> N <sub>2</sub> O <sub>6</sub> P <sup>[6]</sup>
Molecular Weight	813.22 g/mol <sup>[6]</sup>
CAS Number	94359-13-4 <sup>[6]</sup>
Appearance	Solid <sup>[6]</sup>
Storage Temperature	-20°C <sup>[2]</sup>
Synonyms	SM(d18:1/24:1), Nervonoyl Sphingomyelin

## Experimental Protocols

### Protocol 1: Lipid Extraction from Biological Samples

Several methods are effective for extracting sphingolipids, including the Folch and Bligh & Dyer methods.<sup>[7][8]</sup> The acidified Bligh & Dyer method is particularly recommended for comprehensive sphingolipid extraction from plasma or tissue.<sup>[9]</sup>

#### Materials:

- Biological sample (e.g., 50  $\mu$ L plasma, 10 mg homogenized tissue)
- **N-Nervonoyl-D-erythro-sphingosylphosphorylcholine** internal standard solution (in methanol or chloroform:methanol 1:1)
- Chloroform ( $\text{CHCl}_3$ )
- Methanol ( $\text{MeOH}$ )
- 0.1 M Hydrochloric Acid ( $\text{HCl}$ )
- Deionized Water ( $\text{H}_2\text{O}$ )
- Centrifuge, vortex mixer, and sample tubes
- Nitrogen gas evaporator

#### Procedure:

- Place the biological sample (e.g., 50  $\mu$ L of plasma) into a glass tube.
- Add a known amount of the **N-Nervonoyl-D-erythro-sphingosylphosphorylcholine** internal standard solution. The amount should be chosen to be within the linear range of the instrument's calibration curve.
- Add 750  $\mu$ L of Chloroform:Methanol (1:2, v/v).
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
- Add 250  $\mu$ L of Chloroform.
- Vortex for 30 seconds.
- Add 250  $\mu$ L of 0.1 M  $\text{HCl}$ .
- Vortex for another 30 seconds. The solution should now be biphasic.

- Centrifuge the sample at 2000 x g for 10 minutes to achieve complete phase separation.
- Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.
- Dry the collected lipid extract under a gentle stream of nitrogen gas.
- The dried lipid film can be stored at -80°C until analysis.

Table 2: Comparison of Common Lipid Extraction Methods for Sphingolipids

Extraction Method	Solvent System	Advantages	Considerations
Folch[7][8]	Chloroform:Methanol: Water	Well-established, good recovery for a broad range of lipids. [7][8]	Uses a larger volume of chloroform, a toxic solvent.
Bligh & Dyer[7][8]	Chloroform:Methanol: Water	Reduced solvent volume compared to Folch, good for polar lipids.[7][8]	Still relies on chloroform.
Acidified Bligh & Dyer[9]	Chloroform:Methanol: Acid	Recommended for improved recovery of sphingolipids, including sphingomyelin.[9]	Acid may degrade certain sensitive lipids if not handled properly.
MTBE Extraction[8]	Methyl-tert-butyl ether:Methanol:Water	The upper organic phase contains lipids, simplifying collection; less toxic than chloroform.[8]	MTBE is highly volatile, which can affect reproducibility. [8]

## Protocol 2: Sample Preparation and LC-MS/MS Analysis

This protocol outlines the analysis of the extracted lipids using a triple quadrupole or QTRAP mass spectrometer.[3][4]

**Materials:**

- Dried lipid extract from Protocol 1
- Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid
- Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid
- LC column (e.g., C18 reverse-phase, 2.1 mm x 100 mm, 1.7  $\mu$ m)
- LC-MS/MS system

**Procedure:**

- Reconstitution: Reconstitute the dried lipid extract in 100  $\mu$ L of Mobile Phase A or a suitable injection solvent (e.g., Methanol). Vortex thoroughly to ensure the lipids are fully dissolved.
- LC Separation:
  - Inject 5-10  $\mu$ L of the reconstituted sample onto the LC column.
  - Use a flow rate of 0.3 mL/min.
  - Apply a suitable gradient for lipid separation. An example gradient is:
    - 0-2 min: 30% B
    - 2-12 min: Linear gradient from 30% to 100% B
    - 12-17 min: Hold at 100% B
    - 17.1-20 min: Return to 30% B for column re-equilibration.
- MS/MS Detection:
  - Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

- Use the Multiple Reaction Monitoring (MRM) acquisition mode.[\[3\]](#)
- The precursor ion for all sphingomyelin species is the protonated molecule  $[M+H]^+$ .
- A characteristic product ion for sphingomyelins is  $m/z$  184.07, corresponding to the phosphocholine headgroup.[\[10\]](#)
- Monitor the specific MRM transitions for the internal standard and the target endogenous sphingomyelins.

Table 3: Example MRM Transitions for Sphingomyelin Analysis

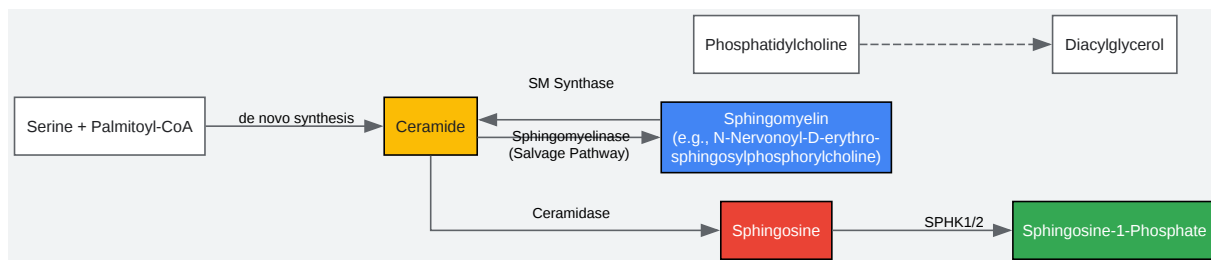
Sphingomyelin Species	Precursor Ion (m/z)	Product Ion (m/z)
SM(d18:1/24:1) (Internal Standard)	813.7	184.1
SM(d18:1/16:0)	703.6	184.1
SM(d18:1/18:0)	731.6	184.1
SM(d18:1/18:1)	729.6	184.1
SM(d18:1/22:0)	787.7	184.1
SM(d18:1/24:0)	815.7	184.1

Note: These  $m/z$  values are monoisotopic and may need to be adjusted based on the specific instrument and calibration.

## Visualizations and Workflows

### Sphingomyelin Metabolism

The diagram below illustrates the central role of sphingomyelin in sphingolipid metabolism. It is synthesized from ceramide and can be hydrolyzed back to ceramide, a key signaling molecule.  
[\[11\]](#)

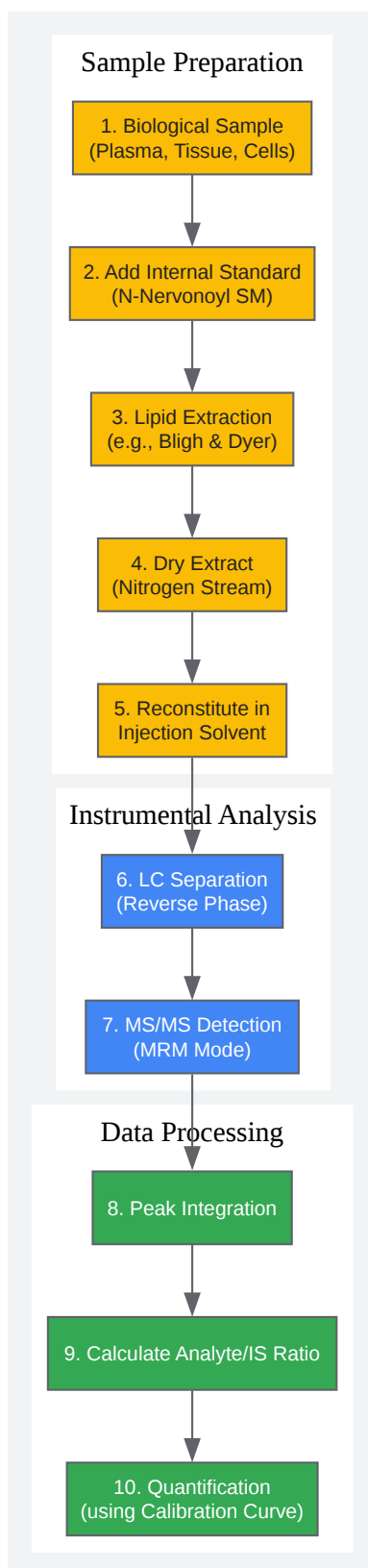


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Caption: Simplified pathway of sphingomyelin metabolism.

## Experimental Workflow for Lipidomics Analysis

This workflow outlines the complete process from sample collection to data analysis using an internal standard.



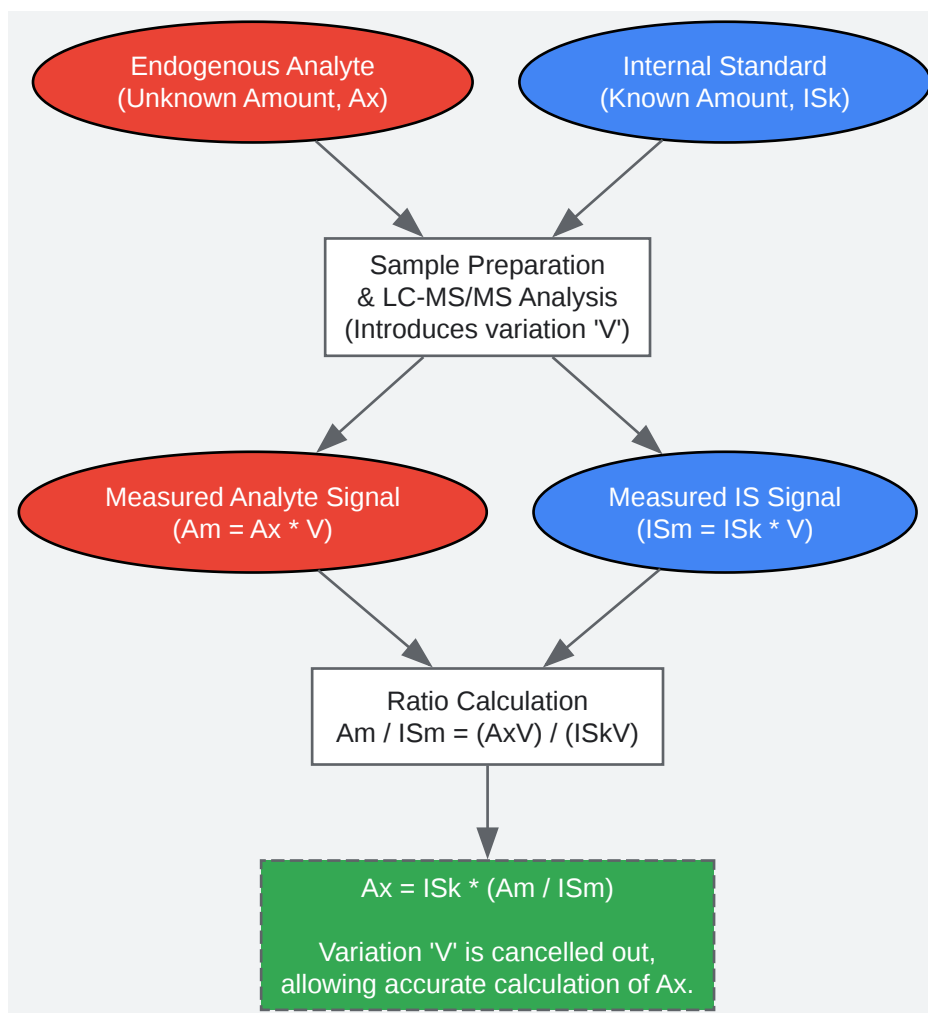
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Caption: General workflow for quantitative lipidomics.



## Principle of Internal Standard Quantification

This diagram illustrates the logic of how an internal standard corrects for experimental variations.



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Caption: Logic of quantification using an internal standard.

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